molecular formula C11H14BrNO2 B13901205 4-Amino-5-(3-bromophenyl)pentanoic acid

4-Amino-5-(3-bromophenyl)pentanoic acid

Cat. No.: B13901205
M. Wt: 272.14 g/mol
InChI Key: LLIRXXFAYBPTGK-UHFFFAOYSA-N
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Description

4-Amino-5-(3-bromophenyl)pentanoic acid is an organic compound that belongs to the class of amino acids It features a bromophenyl group attached to the pentanoic acid backbone, which is further substituted with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(3-bromophenyl)pentanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a boron reagent and a halogenated aromatic compound under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(3-bromophenyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.

Major Products

    Oxidation: Nitro or imine derivatives.

    Reduction: Phenyl-substituted pentanoic acid.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

4-Amino-5-(3-bromophenyl)pentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-5-(3-bromophenyl)pentanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-pentanoic acid: Lacks the bromophenyl group, making it less hydrophobic.

    5-Aminopentanoic acid: Similar backbone but without the bromophenyl substitution.

    3-Bromo-4-phenylpentanoic acid: Similar structure but with different substitution patterns.

Uniqueness

4-Amino-5-(3-bromophenyl)pentanoic acid is unique due to the presence of both an amino group and a bromophenyl group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

4-amino-5-(3-bromophenyl)pentanoic acid

InChI

InChI=1S/C11H14BrNO2/c12-9-3-1-2-8(6-9)7-10(13)4-5-11(14)15/h1-3,6,10H,4-5,7,13H2,(H,14,15)

InChI Key

LLIRXXFAYBPTGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(CCC(=O)O)N

Origin of Product

United States

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